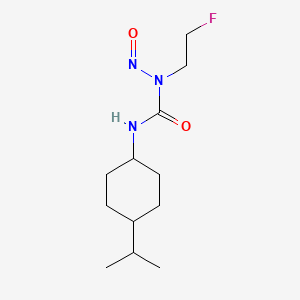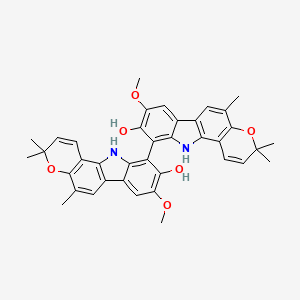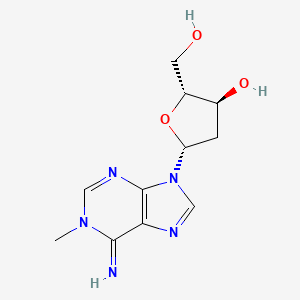
R-DesmethylDoxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-DesmethylDoxylamine is a metabolite of the antihistamine doxylamine. It is a first-generation antihistamine that exhibits anticholinergic, hypnotic, sedative, local anesthetic, and antitussive properties . This compound is of interest due to its pharmacological effects and its role in the metabolism of doxylamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R-DesmethylDoxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical reactions, including the use of reagents such as sodium methoxide or other strong bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated systems for precise control of reaction parameters and efficient purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
R-DesmethylDoxylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
R-DesmethylDoxylamine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of antihistamines and their metabolites.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic and sedative properties.
Medicine: Studied for its potential therapeutic effects and its role in the metabolism of doxylamine.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
R-DesmethylDoxylamine exerts its effects primarily through its action as an antagonist of the histamine H1 receptor. By blocking these receptors, it prevents the action of histamine on cells, thereby reducing allergic symptoms and producing sedative effects. Additionally, it exhibits anticholinergic activity by antagonizing muscarinic acetylcholine receptors, leading to its sedative and hypnotic properties .
Comparación Con Compuestos Similares
Similar Compounds
Doxylamine: The parent compound from which R-DesmethylDoxylamine is derived. It has similar antihistamine and sedative properties.
Diphenhydramine: Another first-generation antihistamine with similar pharmacological effects.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to doxylamine
Uniqueness
This compound is unique due to its specific metabolic pathway and its distinct pharmacological profile. While it shares similarities with other first-generation antihistamines, its specific interactions with histamine and acetylcholine receptors, as well as its metabolic properties, make it a compound of particular interest in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C16H20N2O |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(R)-phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m1/s1 |
Clave InChI |
OKKTWMJPOLLMMV-MRXNPFEDSA-N |
SMILES isomérico |
CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=CC=N2 |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)










![methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B13419754.png)

